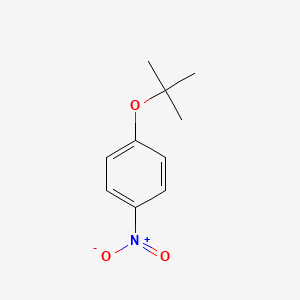

1-(tert-Butoxy)-4-nitrobenzene

Description

BenchChem offers high-quality 1-(tert-Butoxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butoxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGIOEFHXBODQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449225 | |

| Record name | 1-TERT-BUTOXY-4-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109-72-0 | |

| Record name | 1-(1,1-Dimethylethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-TERT-BUTOXY-4-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(tert-Butoxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(tert-Butoxy)-4-nitrobenzene, focusing on its chemical and physical properties, a detailed experimental protocol for its synthesis, and essential safety information. This document is intended to serve as a valuable resource for professionals in research and development.

Core Properties and Identification

1-(tert-Butoxy)-4-nitrobenzene, identified by the CAS number 2109-72-0 , is an aromatic ether derivative. Its structure features a nitro group and a tert-butoxy group attached to a benzene ring.[1][2][3]

Quantitative Data Summary

The key physical and chemical properties of 1-(tert-Butoxy)-4-nitrobenzene are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 2109-72-0 | [1][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [2][3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Appearance | Not available | |

| Solubility | Not available |

Synthesis of 1-(tert-Butoxy)-4-nitrobenzene

A common and effective method for the synthesis of 1-(tert-Butoxy)-4-nitrobenzene is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) reacts with a tert-butyl halide.

Experimental Protocol: Williamson Ether Synthesis

This section details a representative experimental protocol for the synthesis of 1-(tert-Butoxy)-4-nitrobenzene.

Materials:

-

4-Nitrophenol

-

Sodium hydroxide (NaOH)

-

tert-Butyl bromide

-

Dimethylformamide (DMF) as solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in anhydrous DMF.

-

Add sodium hydroxide pellets portion-wise to the stirred solution at room temperature. The reaction is exothermic. The color of the solution will change as the sodium 4-nitrophenoxide is formed.

-

Nucleophilic Substitution: To the resulting solution of sodium 4-nitrophenoxide, add tert-butyl bromide dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 1-(tert-Butoxy)-4-nitrobenzene.

Safety Information

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Fire and Explosion Hazards: The compound may be combustible. Keep away from heat, sparks, and open flames.

-

Toxicology: Nitroaromatic compounds are often toxic and can be absorbed through the skin. Handle with care to avoid exposure.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of 1-(tert-Butoxy)-4-nitrobenzene.

Caption: Workflow for the Williamson ether synthesis of 1-(tert-Butoxy)-4-nitrobenzene.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(tert-Butoxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-Butoxy)-4-nitrobenzene (CAS No. 2109-72-0) is an aromatic ether derivative of nitrobenzene. While its direct applications and biological activities are not extensively documented in publicly available literature, its structure, featuring a nitro group and a bulky tert-butoxy group, makes it a compound of interest for structure-activity relationship studies in medicinal chemistry and as a potential intermediate in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, while the sterically hindering tert-butoxy group can modulate molecular interactions and metabolic stability. This guide provides a comprehensive overview of the known physicochemical properties of 1-(tert-Butoxy)-4-nitrobenzene, a proposed synthetic route, and a discussion of the general toxicological pathways relevant to nitroaromatic compounds.

Physicochemical Properties

Quantitative data for 1-(tert-Butoxy)-4-nitrobenzene is sparse in the literature. The following tables summarize the available experimental and computed data.

Table 1: General and Physical Properties of 1-(tert-Butoxy)-4-nitrobenzene

| Property | Value | Source |

| CAS Number | 2109-72-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |

| Molecular Weight | 195.22 g/mol | [1][3] |

| Boiling Point | 112-114 °C @ 0.4 Torr | [2] |

| Melting Point | Not available | |

| Solubility | Not available |

Table 2: Computed Physicochemical Properties of 1-(tert-Butoxy)-4-nitrobenzene

| Property | Value | Source |

| XLogP3 | 3.3 | [2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 195.08954328 g/mol | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

| Complexity | 196 | [1] |

Synthesis and Experimental Protocols

However, alternative methods for the synthesis of aryl tert-butyl ethers from phenols have been developed. A plausible route to 1-(tert-Butoxy)-4-nitrobenzene is the reaction of 4-nitrophenol with a tert-butylating agent under appropriate conditions. One such method involves the use of N,N-dimethylformamide di-t-butyl acetal.[6]

Proposed Synthetic Protocol: O-tert-Butylation of 4-Nitrophenol

This protocol is a generalized procedure based on methods for the synthesis of other aryl tert-butyl ethers and should be optimized for the specific synthesis of 1-(tert-Butoxy)-4-nitrobenzene.

Materials:

-

4-Nitrophenol

-

N,N-dimethylformamide di-t-butyl acetal

-

A basic catalyst (e.g., sodium hydride or potassium carbonate)

-

Anhydrous, aprotic solvent (e.g., Tetrahydrofuran or Dimethylformamide)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-nitrophenol (1.0 eq) and the anhydrous solvent.

-

Under a nitrogen atmosphere, add the basic catalyst (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the corresponding phenoxide.

-

Add N,N-dimethylformamide di-t-butyl acetal (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford 1-(tert-Butoxy)-4-nitrobenzene.

Caption: Proposed workflow for the synthesis of 1-(tert-Butoxy)-4-nitrobenzene.

Reactivity and Stability

Specific stability and reactivity data for 1-(tert-Butoxy)-4-nitrobenzene are not available. However, its reactivity can be inferred from its functional groups:

-

Nitroaromatic Group: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. It can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). The aromatic ring is activated towards nucleophilic aromatic substitution, particularly at the ortho and para positions to the nitro group.

-

tert-Butyl Ether Group: Aryl tert-butyl ethers are generally stable to a wide range of reagents, including bases and nucleophiles. However, they are susceptible to cleavage under strong acidic conditions, typically regenerating the phenol and forming tert-butyl cation-derived products.

Biological Activity and Signaling Pathways

There is no specific information in the literature regarding the biological activity or associated signaling pathways of 1-(tert-Butoxy)-4-nitrobenzene. However, nitroaromatic compounds as a class are known to exhibit a range of biological effects, often linked to the reductive metabolism of the nitro group.[7][8]

The toxicity of many nitroaromatic compounds is initiated by their enzymatic reduction to form reactive intermediates.[9] This process, known as bioactivation, can lead to the formation of nitroso and hydroxylamine derivatives. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and covalent binding to macromolecules like proteins and DNA.[9]

The following diagram illustrates a generalized pathway for the bioactivation of nitroaromatic compounds, which may be relevant to the potential toxicology of 1-(tert-Butoxy)-4-nitrobenzene.

Caption: General bioactivation pathway for nitroaromatic compounds leading to toxicity.

Disclaimer: This technical guide is intended for informational purposes only and is based on currently available public information. The proposed synthetic protocol is illustrative and has not been experimentally validated for 1-(tert-Butoxy)-4-nitrobenzene. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. The discussion on biological activity represents a generalization for a class of compounds and is not specific to 1-(tert-Butoxy)-4-nitrobenzene.

References

- 1. Conversion of Phenols into Aryl Tert-Butyl Ethers Under Mitsunobu...: Ingenta Connect [ingentaconnect.com]

- 2. 1-(tert-Butoxy)-4-nitrobenzene | C10H13NO3 | CID 10943395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. US3920746A - Preparation of tertiary-butyl aryl ethers - Google Patents [patents.google.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. scielo.br [scielo.br]

- 9. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(tert-Butoxy)-4-nitrobenzene molecular weight and formula

This document provides the core physicochemical properties of 1-(tert-Butoxy)-4-nitrobenzene, specifically its molecular formula and molecular weight, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular attributes of 1-(tert-Butoxy)-4-nitrobenzene are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and material specification.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

| 195.22 g/mol | [2][3] |

The molecular formula, C₁₀H₁₃NO₃, precisely defines the elemental composition of the molecule.[1] The slight variation in molecular weight values (195.21 g/mol and 195.22 g/mol ) is attributable to differences in the atomic weight values and rounding conventions used by various authoritative sources.[1][2][3]

References

1-(tert-Butoxy)-4-nitrobenzene solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(tert-Butoxy)-4-nitrobenzene in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(tert-Butoxy)-4-nitrobenzene, a key intermediate in various synthetic applications. By examining the molecule's physicochemical properties, we predict its behavior across a spectrum of common organic solvents. This document delves into the theoretical principles governing its solubility, rooted in the interplay of intermolecular forces. Furthermore, a robust, step-by-step experimental protocol for the quantitative determination of its solubility is presented, designed to ensure accuracy and reproducibility for researchers in organic synthesis and drug development.

Physicochemical Profile of 1-(tert-Butoxy)-4-nitrobenzene

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and resulting physical properties. 1-(tert-Butoxy)-4-nitrobenzene, with the molecular formula C₁₀H₁₃NO₃, possesses a distinct combination of polar and non-polar features that dictates its interaction with various solvents.[1]

The structure is characterized by:

-

A hydrophobic phenyl ring and a bulky tert-butoxy group , which together create a large, non-polar surface area.

-

A highly polar nitro group (-NO₂) and an ether linkage (-O-) , which introduce significant polarity and the capacity for specific intermolecular interactions.

These features result in a molecule that is largely lipophilic yet possesses sufficient polarity to interact favorably with a range of solvent types. A summary of its key computed properties is provided below.

Table 1: Physicochemical Properties of 1-(tert-Butoxy)-4-nitrobenzene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 195.21 g/mol | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 (ether oxygen and two nitro-group oxygens) | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

The Role of Intermolecular Forces in Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a direct consequence of intermolecular forces.[2][3] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the formation of new, energetically favorable solute-solvent interactions.[4][5] The specific forces relevant to 1-(tert-Butoxy)-4-nitrobenzene are detailed below.

-

London Dispersion Forces: These are the weakest intermolecular forces and are present in all molecules.[2] Due to the large size of the benzene ring and the tert-butyl group, these forces are significant and are the primary driver for solubility in non-polar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The strong electron-withdrawing nature of the nitro group creates a substantial dipole moment in the molecule. This allows for strong attractive interactions with other polar molecules, making it soluble in polar aprotic solvents such as dichloromethane (DCM), acetone, and ethyl acetate.[2]

-

Hydrogen Bonding: While 1-(tert-Butoxy)-4-nitrobenzene has no hydrogen bond donors, the oxygen atoms in the ether and nitro groups can act as hydrogen bond acceptors.[1] This allows it to interact with polar protic solvents like ethanol and methanol, though its solubility may be limited by the large non-polar portion of the molecule.

The following diagram illustrates the key interactions between 1-(tert-Butoxy)-4-nitrobenzene and different classes of solvents.

References

Spectroscopic and Synthetic Profile of 1-(tert-Butoxy)-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and a proposed synthetic route for 1-(tert-butoxy)-4-nitrobenzene. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents a combination of confirmed chemical properties and predicted spectroscopic values based on the analysis of analogous compounds.

Chemical Identity and Properties

1-(tert-Butoxy)-4-nitrobenzene is an aromatic ether with the chemical formula C₁₀H₁₃NO₃.[1] It is also known by its IUPAC name, 1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene.[1] The compound consists of a nitro-substituted benzene ring connected to a tert-butoxy group via an ether linkage.

| Property | Value | Source |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | [1] |

| CAS Number | 2109-72-0 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(tert-butoxy)-4-nitrobenzene. These predictions are derived from the known spectral characteristics of related compounds, including tert-butyl aryl ethers and nitro-substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Ar-H (ortho to -NO₂) |

| ~7.0 | Doublet | 2H | Ar-H (ortho to -O-tBu) |

| 1.3 - 1.4 | Singlet | 9H | -C(CH₃ )₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ) / ppm | Assignment |

| ~163 | C -O (aromatic) |

| ~142 | C -NO₂ (aromatic) |

| ~126 | C H (aromatic, ortho to -NO₂) |

| ~118 | C H (aromatic, ortho to -O-tBu) |

| ~80 | -O-C (CH₃)₃ |

| ~29 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1595, ~1490 | Medium | C=C stretch (aromatic) |

| ~1520, ~1345 | Strong | N-O stretch (nitro group) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1160 | Strong | C-O stretch (alkyl ether) |

| ~850 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 195 | Moderate | [M]⁺ (Molecular Ion) |

| 180 | High | [M - CH₃]⁺ |

| 139 | Moderate | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

A viable route for the synthesis of 1-(tert-butoxy)-4-nitrobenzene is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this case, 4-nitrophenol would be deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack a tert-butyl halide.

Reaction Scheme:

Materials:

-

4-Nitrophenol

-

Sodium hydride (NaH)

-

tert-Butyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-nitrophenol (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Add tert-butyl chloride (1.2 eq) dropwise to the reaction mixture via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

The purified 1-(tert-butoxy)-4-nitrobenzene should be characterized by the following spectroscopic methods to confirm its identity and purity.

-

NMR Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Obtain the IR spectrum of the purified product as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer, typically with electron ionization (EI), to determine the molecular weight and fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic analysis of 1-(tert-butoxy)-4-nitrobenzene.

Caption: Workflow for the synthesis and spectroscopic confirmation of 1-(tert-butoxy)-4-nitrobenzene.

References

An In-depth Technical Guide to the Synthesis of 1-(tert-Butoxy)-4-nitrobenzene from 4-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(tert-butoxy)-4-nitrobenzene from 4-nitrophenol. Due to the significant steric hindrance posed by the tert-butyl group, traditional etherification methods such as the Williamson ether synthesis are generally ineffective. This guide, therefore, focuses on the more successful, albeit nuanced, approach of the Mitsunobu reaction, offering a detailed exploration of its methodology, reaction parameters, and expected outcomes.

Introduction: The Challenge of Steric Hindrance

The synthesis of aryl tert-butyl ethers presents a notable challenge in organic chemistry. The classical Williamson ether synthesis, which involves the S\textsubscript{N}2 reaction of an alkoxide with an alkyl halide, is highly effective for primary and some secondary alkyl halides. However, in the case of tertiary alkyl halides like tert-butyl bromide, the reaction predominantly proceeds via an E2 elimination pathway, yielding isobutylene as the major product rather than the desired ether. This is due to the steric bulk of the tertiary electrophile, which hinders the backside attack required for an S\textsubscript{N}2 reaction, making the abstraction of a proton by the phenoxide base more favorable.

Consequently, alternative synthetic strategies are required to overcome this steric barrier and achieve the formation of the C-O bond between the 4-nitrophenoxide and the tert-butyl carbocation. The Mitsunobu reaction has emerged as a reliable method for this transformation.

The Mitsunobu Reaction: A Viable Synthetic Route

The Mitsunobu reaction facilitates the condensation of an alcohol and a nucleophile with a pKa of approximately 15 or less, utilizing a combination of a phosphine, typically triphenylphosphine (PPh\textsubscript{3}), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] This reaction proceeds under mild, generally neutral conditions and is particularly useful for the synthesis of esters, ethers, and other functional groups where direct substitution is challenging.[1][2]

In the context of synthesizing 1-(tert-butoxy)-4-nitrobenzene, 4-nitrophenol acts as the nucleophile and tert-butanol serves as the alcohol. The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.

Reaction Mechanism and Key Reagents

The mechanism of the Mitsunobu reaction is a well-established, multi-step process:

-

Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.[3]

-

Proton Transfer: The acidic proton of the 4-nitrophenol is transferred to the nitrogen anion of the betaine, forming an ion pair.

-

Activation of the Alcohol: The tert-butanol attacks the activated phosphonium species, leading to the formation of an alkoxyphosphonium salt. This conversion of the hydroxyl group of tert-butanol into a good leaving group is a critical step.

-

S\textsubscript{N}2 Displacement: The 4-nitrophenoxide, now acting as the nucleophile, attacks the carbon of the tert-butyl group in an S\textsubscript{N}2 fashion, displacing the triphenylphosphine oxide and forming the desired 1-(tert-butoxy)-4-nitrobenzene.

The primary reagents involved and their roles are summarized below:

| Reagent | Role |

| 4-Nitrophenol | Nucleophile |

| tert-Butanol | Alcohol (source of the tert-butyl group) |

| Triphenylphosphine (PPh\textsubscript{3}) | Activates the azodicarboxylate and is oxidized to triphenylphosphine oxide |

| Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | Oxidizing agent, facilitates the activation of the alcohol |

| Anhydrous Solvent (e.g., THF, Toluene) | Reaction medium |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1-(tert-butoxy)-4-nitrobenzene via the Mitsunobu reaction, adapted from general procedures for sterically hindered substrates.[4][5]

Materials:

-

4-Nitrophenol

-

tert-Butanol

-

Triphenylphosphine (PPh\textsubscript{3})

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 4-nitrophenol (1.0 eq.), tert-butanol (1.2 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolution: Add anhydrous THF (10 volumes relative to 4-nitrophenol) to the flask and stir the mixture under a nitrogen atmosphere until all solids have dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of 4-nitrophenol.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product, which will contain triphenylphosphine oxide and the reduced azodicarboxylate byproduct, is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 1-(tert-butoxy)-4-nitrobenzene.

Quantitative Data

| Parameter | Value/Condition |

| Reactants | |

| 4-Nitrophenol | 1.0 equivalent |

| tert-Butanol | 1.2-1.5 equivalents |

| Reagents | |

| Triphenylphosphine (PPh\textsubscript{3}) | 1.5 equivalents |

| DEAD or DIAD | 1.5 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | Moderate (subject to optimization) |

Visualizations

Reaction Pathway

Caption: Mitsunobu reaction for the synthesis of 1-(tert-butoxy)-4-nitrobenzene.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of 1-(tert-butoxy)-4-nitrobenzene from 4-nitrophenol is a challenging transformation due to steric hindrance, which renders the traditional Williamson ether synthesis ineffective. The Mitsunobu reaction provides a robust and reliable alternative for achieving this synthesis under mild conditions. This guide has outlined the theoretical basis, a detailed experimental protocol, and the necessary reagents and conditions for this transformation. For researchers and professionals in drug development, mastering such specialized synthetic techniques is crucial for accessing a wider range of molecular architectures. Careful execution of the experimental procedure and thorough purification are key to obtaining the desired product in good yield and purity.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Mechanism of tert-Butoxylation of 4-Nitrohalobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism governing the tert-butoxylation of 4-nitrohalobenzene, a reaction of significant interest in synthetic chemistry. The core of this transformation lies in the Nucleophilic Aromatic Substitution (SNAr) mechanism, a pathway dictated by the electronic properties of the aromatic ring and the nature of the leaving group. This document will delve into the mechanistic details, present quantitative data, provide experimental protocols, and offer visual representations of the key processes involved.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The tert-butoxylation of 4-nitrohalobenzene proceeds predominantly through the bimolecular Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored due to the presence of a strong electron-withdrawing nitro group (-NO₂) positioned para to the halogen substituent (the leaving group). The nitro group activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.

The SNAr mechanism can be broken down into two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The tert-butoxide anion (t-BuO⁻), a strong nucleophile, attacks the carbon atom bearing the halogen. This addition leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization is crucial for stabilizing the intermediate and lowering the activation energy of this step.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the halide ion (X⁻). This step is typically fast.

The overall rate of the SNAr reaction is primarily determined by the first step, the formation of the Meisenheimer complex, as it involves the disruption of the aromatic system.

Visualizing the SNAr Pathway

The following diagram illustrates the stepwise mechanism for the tert-butoxylation of 4-nitrochlorobenzene.

Caption: SNAr mechanism for tert-butoxylation of 4-nitrochlorobenzene.

Factors Influencing the Reaction

Several factors significantly impact the rate and efficiency of the tert-butoxylation of 4-nitrohalobenzene.

Nature of the Leaving Group

The reactivity of the 4-nitrohalobenzene substrate is highly dependent on the identity of the halogen. The typical leaving group ability in SNAr reactions follows the order:

F > Cl > Br > I

This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. In SNAr, the rate-determining step is the nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack by the tert-butoxide. This strong inductive electron withdrawal by fluorine stabilizes the developing negative charge in the Meisenheimer complex more effectively than the other halogens.

Solvent Effects

Polar aprotic solvents are generally preferred for SNAr reactions. These solvents can solvate the cation (e.g., K⁺ from potassium tert-butoxide) while leaving the tert-butoxide anion relatively unsolvated and thus more nucleophilic. Common solvents include:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Acetonitrile

The choice of solvent can influence the reaction rate and, in some cases, the product distribution.

Role of the Nucleophile

Potassium tert-butoxide is a commonly used reagent for this transformation. It is a strong, sterically hindered base and nucleophile. The steric bulk of the tert-butyl group can sometimes influence the reaction, but in the case of the para-substituted 4-nitrohalobenzene, this is less of a concern.

Quantitative Data

Table 1: Influence of the Leaving Group on the Yield of 4-tert-Butoxynitrobenzene

| 4-Nitrohalobenzene | Leaving Group | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Nitrofluorobenzene | F | THF | 25 | 2 | ~95 | Wulff et al. |

| 4-Nitrochlorobenzene | Cl | THF/DMSO | 80 | 12 | 80-90 | General SNAr Protocols |

| 4-Nitrobromobenzene | Br | DMSO | 100 | 24 | Moderate | Inferred from reactivity trends |

| 4-Nitroiodobenzene | I | DMSO | >100 | >24 | Low | Inferred from reactivity trends |

Note: The data for 4-nitrobromobenzene and 4-nitroiodobenzene are qualitative estimates based on the established reactivity trend in SNAr reactions, as specific yield data for tert-butoxylation under comparable conditions is scarce.

Experimental Protocols

The following are representative experimental protocols for the tert-butoxylation of 4-nitrohalobenzenes.

General Procedure for the tert-Butoxylation of 4-Nitrofluorobenzene

Materials:

-

4-Nitrofluorobenzene

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried round-bottom flask is charged with 4-nitrofluorobenzene (1.0 eq) and anhydrous THF to make a 0.1-0.2 M solution.

-

The flask is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

Potassium tert-butoxide (1.2 eq) is added portion-wise to the stirred solution. A color change to deep orange or red is typically observed, indicating the formation of the Meisenheimer complex.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Upon completion (monitored by TLC), the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by silica gel chromatography.

Workflow for Experimental Protocol

Caption: General experimental workflow for tert-butoxylation.

Alternative Mechanistic Considerations

While the SNAr mechanism is the most plausible and widely accepted pathway for this reaction, it is important for researchers to be aware of other potential, though less likely, mechanisms in aromatic substitution.

-

Radical Nucleophilic Substitution (Sʀɴ1): This mechanism involves single-electron transfer (SET) to form a radical anion. While tert-butoxide can act as a single-electron donor in some contexts, the conditions for the tert-butoxylation of 4-nitrohalobenzene (especially with the highly reactive 4-nitrofluorobenzene) are not typical for promoting an Sʀɴ1 pathway.

-

Benzyne Mechanism: This mechanism involves an elimination-addition sequence via a highly reactive benzyne intermediate. It is generally favored with very strong bases and in the absence of strong electron-withdrawing groups. The presence of the nitro group and the use of a moderately strong base like potassium tert-butoxide make the benzyne mechanism unlikely in this case.

Conclusion

The tert-butoxylation of 4-nitrohalobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the key Meisenheimer intermediate. The reactivity of the 4-nitrohalobenzene is highly dependent on the halogen, with fluoride being the best leaving group. The reaction is typically carried out using potassium tert-butoxide in a polar aprotic solvent. While alternative mechanisms are theoretically possible, the experimental evidence strongly supports the SNAr pathway as the predominant route for this important transformation. A thorough understanding of this mechanism and the factors that influence it is crucial for optimizing reaction conditions and for the rational design of synthetic routes in drug development and other areas of chemical research.

Technical Guide: Elucidating the Crystal Structure of Aromatic Nitro Compounds

1. Executive Summary

This technical guide addresses the request for information on the crystal structure of 1-(tert-Butoxy)-4-nitrobenzene. A comprehensive search of scientific literature and crystallographic databases indicates that the specific crystal structure for this compound has not been publicly reported. In light of this, this document provides a detailed, generalized experimental protocol for determining the crystal structure of a small organic molecule such as 1-(tert-Butoxy)-4-nitrobenzene. This guide includes methodologies for synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, crystallographic data for the closely related compound, 1-ethoxy-4-nitrobenzene, is presented as an illustrative example of the expected data from such an analysis.

2. Introduction

The determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physicochemical properties. For professionals in drug development and materials science, knowledge of a compound's crystal structure is invaluable for structure-activity relationship (SAR) studies, polymorph screening, and formulation development. While the crystal structure of 1-(tert-Butoxy)-4-nitrobenzene is not currently available, the methodologies outlined herein provide a robust framework for its determination.

3. General Experimental Protocol for Crystal Structure Determination

The process of determining the crystal structure of a novel organic compound can be broken down into three key stages: synthesis and purification, single crystal growth, and single-crystal X-ray diffraction analysis.

3.1. Synthesis and Purification of 1-(tert-Butoxy)-4-nitrobenzene

A potential synthetic route to 1-(tert-Butoxy)-4-nitrobenzene is the Williamson ether synthesis.

-

Reaction: 4-nitrophenol is reacted with a tert-butylating agent, such as tert-butyl bromide, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or dimethylformamide).

-

Purification: The crude product would be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to achieve high purity, which is crucial for successful crystallization.

3.2. Single Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the vapor of the second solvent into the first induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

3.3. Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, its structure can be determined using SC-XRD.[1]

-

Crystal Mounting: A well-formed crystal, typically 0.1-0.3 mm in size, is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

4. Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for crystal structure determination.

References

An In-depth Technical Guide to 1-(tert-Butoxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(tert-Butoxy)-4-nitrobenzene, a key chemical intermediate. It details its chemical and physical properties, outlines a standard synthesis protocol, and explores its applications, particularly within the field of drug discovery and development.

Chemical Identity and Properties

1-(tert-Butoxy)-4-nitrobenzene, systematically named 1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene according to IUPAC nomenclature, is an aromatic ether.[1] The presence of both a bulky tert-butoxy group and an electron-withdrawing nitro group on the benzene ring imparts distinct chemical characteristics that make it a valuable reagent in organic synthesis.

Table 1: Chemical and Physical Properties of 1-(tert-Butoxy)-4-nitrobenzene

| Property | Value | Reference |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | [1] |

| Synonyms | 4-Nitrophenyl tert-butyl ether | |

| CAS Number | 2109-72-0 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | Pale yellow solid or oil | |

| Melting Point | Data not readily available; likely a low-melting solid | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl acetate) |

Note: Experimental physical properties such as melting and boiling points are not consistently reported in publicly available literature. The related compound, 1-butoxy-4-nitrobenzene, has a reported melting point of 31 °C and a boiling point of 308 °C at 760 mmHg, which may offer a point of comparison.[2]

Synthesis of 1-(tert-Butoxy)-4-nitrobenzene

The most common and logical synthetic route to 1-(tert-butoxy)-4-nitrobenzene is via the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide. In this case, the sodium salt of 4-nitrophenol is reacted with a tert-butyl halide.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction. The phenoxide ion, generated by deprotonating 4-nitrophenol with a suitable base, acts as the nucleophile, attacking the electrophilic carbon of the tert-butyl halide.

Caption: General reaction scheme for the synthesis of 1-(tert-Butoxy)-4-nitrobenzene.

Detailed Experimental Protocol

This is a representative protocol based on the principles of the Williamson ether synthesis and may require optimization.

Materials:

-

4-Nitrophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

tert-Butyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Formation of the Phenoxide: A solution of 4-nitrophenol (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes, and then at room temperature for an additional 1 hour, or until the evolution of hydrogen gas ceases.

-

Addition of the Alkyl Halide: The reaction mixture is cooled back to 0 °C, and tert-butyl bromide (1.2 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Data

Definitive, publicly available spectroscopic data for 1-(tert-butoxy)-4-nitrobenzene is scarce. The following are predicted assignments based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data for 1-(tert-Butoxy)-4-nitrobenzene

| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) and Assignments |

| ¹H NMR | δ ~8.2 (d, 2H, aromatic protons ortho to NO₂), δ ~7.0 (d, 2H, aromatic protons ortho to O-t-Bu), δ ~1.4 (s, 9H, tert-butyl protons) |

| ¹³C NMR | δ ~163 (C-O), δ ~142 (C-NO₂), δ ~126 (CH ortho to NO₂), δ ~118 (CH ortho to O-t-Bu), δ ~80 (quaternary C of t-Bu), δ ~29 (CH₃ of t-Bu) |

| IR (cm⁻¹) | ~2980-2850 (C-H stretch of t-Bu), ~1520 & ~1345 (asymmetric and symmetric NO₂ stretch), ~1250 (C-O-C stretch) |

Note: The predicted ¹H and ¹³C NMR chemical shifts for the aromatic protons and carbons are based on the expected electronic effects of the nitro and tert-butoxy substituents.[3] The IR stretching frequencies are characteristic for the respective functional groups.

Applications in Drug Discovery and Development

Nitroaromatic compounds, such as 1-(tert-butoxy)-4-nitrobenzene, are versatile building blocks in medicinal chemistry.[4][5] The nitro group can serve multiple purposes in a synthetic strategy.

Role as a Synthetic Intermediate

The primary utility of 1-(tert-butoxy)-4-nitrobenzene in drug development lies in its potential as a precursor to more complex molecules.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation is fundamental in the synthesis of a vast number of pharmaceuticals. The resulting amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization reactions.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

-

Modification of the Ether Linkage: While the tert-butyl ether is generally stable, it can be cleaved under specific acidic conditions to reveal the phenol, providing another site for chemical modification.

Caption: Synthetic transformations of 1-(tert-Butoxy)-4-nitrobenzene.

The Nitro Group in Bioactive Molecules

While often viewed as a synthetic handle, the nitro group itself can be a critical pharmacophore in certain drug classes. It is a feature in some antimicrobial and anticancer agents.[6] The biological activity of these compounds is often linked to the in vivo reduction of the nitro group to reactive intermediates that can exert a therapeutic effect. However, the potential for toxicity associated with nitroaromatic compounds necessitates careful consideration and thorough toxicological evaluation during the drug development process.

References

- 1. 1-(tert-Butoxy)-4-nitrobenzene | C10H13NO3 | CID 10943395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butoxy-4-nitrobenzene|lookchem [lookchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Thermochemical Properties of 1-(tert-Butoxy)-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermochemical data for 1-(tert-butoxy)-4-nitrobenzene (CAS No. 2109-72-0). Due to a lack of experimentally determined thermochemical values in publicly accessible literature, this document presents computationally derived data sourced from the PubChem database. Additionally, a comprehensive, generalized experimental and computational methodology for determining the thermochemical properties of such compounds is detailed, offering a procedural framework for researchers in the field. This guide is intended to serve as a valuable resource for professionals in drug development, materials science, and chemical research who require an understanding of the energetic properties of this molecule for process safety, reaction kinetics, and computational modeling.

Introduction

1-(tert-Butoxy)-4-nitrobenzene is an aromatic ether containing a nitro functional group. The presence of the bulky tert-butoxy group and the electron-withdrawing nitro group on the benzene ring influences its chemical reactivity, stability, and intermolecular interactions. A thorough understanding of its thermochemical properties, such as enthalpy of formation, is crucial for predicting its behavior in chemical reactions, assessing its thermal stability, and for the parameterization of computational models.

This guide addresses the current gap in experimental data by providing high-quality computed values and outlining the standard methodologies that would be employed for their experimental or computational determination.

Thermochemical Data

At the time of this publication, no experimental thermochemical data for 1-(tert-butoxy)-4-nitrobenzene has been found in a comprehensive search of the scientific literature. The following table summarizes the computed physicochemical and thermochemical properties available from the PubChem database.[1] These values are derived from computational models and should be considered as estimates.

Table 1: Computed Physicochemical and Thermochemical Properties of 1-(tert-Butoxy)-4-nitrobenzene

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 195.21 g/mol | PubChem[1] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | PubChem[1] |

| CAS Number | 2109-72-0 | PubChem[1] |

| Exact Mass | 195.08954328 Da | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Complexity | 196 | PubChem[1] |

Note: Enthalpy of formation and other key thermochemical parameters are not available even as computed values in the readily accessible databases. The following sections describe the methodologies to determine these values.

Experimental and Computational Protocols

While specific experimental data for 1-(tert-butoxy)-4-nitrobenzene is unavailable, this section details the standard protocols that would be used to determine its key thermochemical properties.

Experimental Determination of Enthalpy of Combustion

The standard enthalpy of combustion can be determined using bomb calorimetry.

Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity 1-(tert-butoxy)-4-nitrobenzene is placed in a crucible within a combustion bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm). A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

-

Combustion: The sample is ignited via an electrical fuse. The combustion of the compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system (bomb, water, etc.) is determined in a separate experiment by burning a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the sample is then calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid from the nitrogen in the sample and atmosphere). The standard enthalpy of combustion is then calculated from the heat released and the molar mass of the compound.

Computational Determination of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. High-level ab initio methods can yield accurate values for enthalpy of formation and other parameters.[2][3][4]

Protocol:

-

Conformational Analysis: The first step involves a thorough search for the lowest energy conformers of the 1-(tert-butoxy)-4-nitrobenzene molecule. This is often performed using molecular mechanics force fields like MMFF94.[4]

-

Geometry Optimization and Frequency Calculation: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d)).[4][5] Harmonic frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

High-Level Single-Point Energy Calculations: To achieve higher accuracy, single-point energy calculations are performed on the optimized geometries using more sophisticated and computationally expensive methods. Composite methods like Gaussian-3 (G3) or Gaussian-4 (G4) theory are often employed as they are designed to provide accurate thermochemical data.[2][3][6]

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K (ΔfH°(g, 298.15 K)) is typically calculated using the atomization method.[4] This involves calculating the enthalpy change for the reaction where the molecule is broken down into its constituent atoms in their standard states. The enthalpy of formation is then derived using the calculated atomization energy and the known experimental enthalpies of formation of the elements in the gas phase.

-

Boltzmann Averaging: If multiple stable conformers are found, their individual thermochemical properties are weighted by their Boltzmann populations at the desired temperature to obtain the overall thermochemical properties of the compound.[4]

Visualizations

The following diagrams illustrate the generalized workflows for the experimental and computational determination of thermochemical data.

Caption: Experimental workflow for determining the enthalpy of combustion.

Caption: Computational workflow for determining thermochemical properties.

Conclusion

This technical guide has summarized the currently available, albeit computationally derived, thermochemical and physicochemical data for 1-(tert-butoxy)-4-nitrobenzene. The significant lack of experimental data highlights an opportunity for future research to validate and refine the computational estimates. The detailed experimental and computational protocols provided herein offer a robust framework for undertaking such investigations. Accurate thermochemical data for this compound will be beneficial for advancing its applications in drug development and other areas of chemical science.

References

- 1. 1-(tert-Butoxy)-4-nitrobenzene | C10H13NO3 | CID 10943395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Computational methods in organic thermochemistry. 1. Hydrocarbon enthalpies and free energies of formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(tert-Butoxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(tert-butoxy)-4-nitrobenzene, a valuable chemical intermediate. The document details its chemical and physical properties, outlines a common synthetic route via Williamson ether synthesis, and presents key spectroscopic and physical data in a structured format. Furthermore, it explores potential chemical transformations of 1-(tert-butoxy)-4-nitrobenzene, including the reduction of the nitro group, acid-catalyzed cleavage of the tert-butyl ether, and nucleophilic aromatic substitution, providing detailed reaction mechanisms. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, facilitating the use of this compound in further research and development.

Introduction

1-(tert-Butoxy)-4-nitrobenzene, with the CAS number 2109-72-0, is an aromatic ether that holds significance as a versatile intermediate in organic synthesis.[1] Its structure, featuring a nitro group and a tert-butoxy group on a benzene ring, offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amino group, a key functional group in many pharmaceuticals. The tert-butoxy group, a bulky ether linkage, can be selectively cleaved under acidic conditions, providing a route to 4-nitrophenol. These distinct reactive sites make 1-(tert-butoxy)-4-nitrobenzene a useful building block for the synthesis of more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(tert-butoxy)-4-nitrobenzene is presented in the table below. This data has been compiled from various sources to provide a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

| CAS Number | 2109-72-0 | [1] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Topological Polar Surface Area | 55.1 Ų | [1] |

Synthesis

The most common and logical method for the synthesis of 1-(tert-butoxy)-4-nitrobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) acts as the nucleophile, attacking a suitable tert-butyl halide.

General Experimental Protocol: Williamson Ether Synthesis (Predicted)

Materials:

-

4-Nitrophenol

-

Sodium hydride (NaH) or another suitable base (e.g., sodium hydroxide)

-

tert-Butyl bromide or tert-butyl chloride

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol in the chosen anhydrous solvent.

-

Cool the solution in an ice bath and slowly add a stoichiometric equivalent of sodium hydride. The mixture will effervesce as hydrogen gas is evolved. Stir until the evolution of gas ceases and a clear solution of the sodium 4-nitrophenoxide is formed.

-

To the resulting solution, add a slight excess (1.1-1.2 equivalents) of tert-butyl bromide or tert-butyl chloride dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 1-(tert-butoxy)-4-nitrobenzene.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 1-(tert-butoxy)-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | 8.18 | d | 9.3 | Ar-H ortho to NO₂ |

| 6.95 | d | 9.3 | Ar-H ortho to O-tBu | ||

| 1.42 | s | - | -C(CH₃)₃ | ||

| ¹³C | CDCl₃ | 162.7 | - | - | Ar-C-O |

| 142.1 | - | - | Ar-C-NO₂ | ||

| 125.6 | - | - | Ar-CH ortho to NO₂ | ||

| 123.8 | - | - | Ar-CH ortho to O-tBu | ||

| 80.5 | - | - | -O-C(CH₃)₃ | ||

| 28.9 | - | - | -C(CH₃)₃ |

Data sourced from a study on the transetherification of 2,4-dimethoxynitrobenzene.

Mass Spectrometry (MS)

| Technique | Ionization Mode | Calculated m/z | Found m/z | Ion |

| High-Resolution Mass Spectrometry (HRMS) | ESI | 196.0968 | 196.0963 | [M+H]⁺ |

Data sourced from a study on the transetherification of 2,4-dimethoxynitrobenzene.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 2982 | C-H stretch (aliphatic) |

| 1603, 1481 | C=C stretch (aromatic) |

| 1527 | N-O asymmetric stretch (nitro group) |

| 1368 | N-O symmetric stretch (nitro group) |

| 1266, 1244, 1156 | C-O stretch (ether) |

Data sourced from a study on the transetherification of 2,4-dimethoxynitrobenzene.

Chemical Reactions and Mechanisms

1-(tert-Butoxy)-4-nitrobenzene can undergo several key chemical transformations, making it a versatile intermediate. The following sections detail the mechanisms of these potential reactions.

Reduction of the Nitro Group

The nitro group can be reduced to an amine, a fundamental transformation in the synthesis of many pharmaceutical compounds. A common method for this is catalytic hydrogenation.

Experimental Protocol (General):

-

Dissolve 1-(tert-butoxy)-4-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-(tert-butoxy)aniline.

Acid-Catalyzed Cleavage of the tert-Butyl Ether

The tert-butoxy group can be removed under acidic conditions to yield 4-nitrophenol. This reaction typically proceeds via a carbocation intermediate.

Experimental Protocol (General):

-

Dissolve 1-(tert-butoxy)-4-nitrobenzene in a suitable solvent like dichloromethane or dioxane.

-

Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain 4-nitrophenol.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. While the tert-butoxy group is not a typical leaving group, under forcing conditions or with specific substrates, substitution might be possible. A more likely scenario for nucleophilic aromatic substitution would involve a derivative of 1-(tert-butoxy)-4-nitrobenzene with a better leaving group (e.g., a halide) on the ring.

Applications in Research and Development

The dual functionality of 1-(tert-butoxy)-4-nitrobenzene makes it a potentially useful starting material in several areas of chemical research:

-

Medicinal Chemistry: The reduction of the nitro group to an amine provides access to 4-(tert-butoxy)aniline. This scaffold can be further elaborated to synthesize a variety of compounds with potential biological activity. The tert-butoxy group can modulate lipophilicity and metabolic stability.

-

Materials Science: The aromatic core and the potential for functional group transformation suggest that derivatives of 1-(tert-butoxy)-4-nitrobenzene could be explored as monomers for specialty polymers or as components in organic electronic materials.

-

Agrochemicals: The nitroaromatic moiety is present in some agrochemicals. The specific substitution pattern of this compound could be a starting point for the synthesis of novel herbicides or pesticides.

Conclusion

1-(tert-Butoxy)-4-nitrobenzene is a valuable chemical intermediate with a rich potential for synthetic transformations. This guide has provided a detailed overview of its properties, a plausible synthetic route, and a summary of its key spectroscopic data. The exploration of its reactivity through the reduction of the nitro group, cleavage of the ether linkage, and potential for nucleophilic aromatic substitution highlights its versatility as a building block in various fields of chemical research. It is hoped that this technical guide will serve as a useful resource for scientists and researchers, enabling further innovation and discovery.

References

An In-depth Technical Guide to 1-(tert-Butoxy)-4-nitrobenzene: Discovery, Synthesis, and Properties

Abstract

This technical guide provides a comprehensive overview of 1-(tert-butoxy)-4-nitrobenzene, a valuable intermediate in organic synthesis. While a definitive historical account of its initial discovery remains elusive in readily available literature, its existence and utility are intrinsically linked to the development of foundational organic reactions, namely the Williamson ether synthesis and nucleophilic aromatic substitution. This document details the plausible synthetic routes, experimental protocols, and key physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Plausible Discovery

The history of 1-(tert-butoxy)-4-nitrobenzene is not marked by a singular, celebrated discovery but rather by the gradual evolution of synthetic methodologies in organic chemistry. Its synthesis became conceivable with the advent of two major reaction types:

-

The Williamson Ether Synthesis: Developed by Alexander Williamson in 1850, this reaction provides a general method for preparing ethers from an alkoxide and an organohalide.[1] The synthesis of 1-(tert-butoxy)-4-nitrobenzene via this method would involve the reaction of a 4-nitrophenoxide with a tert-butyl halide.

-

Nucleophilic Aromatic Substitution (SNA r): This class of reactions, where a nucleophile displaces a leaving group on an aromatic ring, became well-understood in the 20th century. The presence of a strong electron-withdrawing group, such as the nitro group in the para position, activates the aromatic ring towards nucleophilic attack, making the synthesis of 1-(tert-butoxy)-4-nitrobenzene from a 4-halonitrobenzene and a tert-butoxide feasible.

Given the timeline of these discoveries, it is plausible that 1-(tert-butoxy)-4-nitrobenzene was first synthesized in a laboratory exploring the scope and limitations of these fundamental reactions, likely in the mid-20th century. Its utility as a building block in more complex molecules would have driven further interest and the development of more refined synthetic procedures.

Synthetic Methodologies

The primary routes for the synthesis of 1-(tert-butoxy)-4-nitrobenzene involve either the formation of the ether linkage via a Williamson-type reaction or a direct nucleophilic aromatic substitution.

Williamson Ether Synthesis Approach

This method involves the reaction of a 4-nitrophenoxide salt with a tert-butyl electrophile. The tert-butyl group is typically introduced using a reagent like tert-butyl bromide or tert-butyl chloride.

Reaction Scheme:

-

Step 1: Deprotonation of 4-nitrophenol: 4-nitrophenol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding 4-nitrophenoxide anion.

-

Step 2: Nucleophilic attack: The 4-nitrophenoxide anion then acts as a nucleophile, attacking the tert-butyl halide in an Sₙ2 reaction to form the desired ether.

Nucleophilic Aromatic Substitution (SNA r) Approach

This approach utilizes an activated aromatic substrate, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, which reacts with a tert-butoxide salt. The strong electron-withdrawing nitro group facilitates the addition-elimination mechanism of the SₙAr reaction.

Reaction Scheme:

-

Step 1: Nucleophilic addition: The tert-butoxide anion attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Step 2: Elimination of the leaving group: The aromaticity of the ring is restored by the elimination of the halide ion, yielding 1-(tert-butoxy)-4-nitrobenzene.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1-(tert-butoxy)-4-nitrobenzene based on the methodologies described above.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution of 1-Fluoro-4-nitrobenzene

Materials:

-

1-Fluoro-4-nitrobenzene

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-